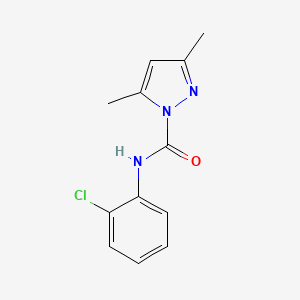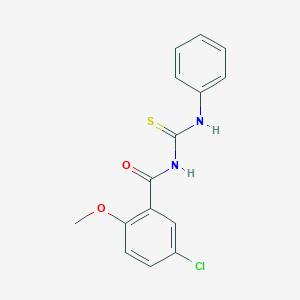
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a pyrazole-based compound that has been found to exhibit anti-inflammatory and analgesic properties.
Mecanismo De Acción
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that is involved in the development of pain and inflammation. By inhibiting its production, N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is able to reduce pain and inflammation in the body.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has been found to have a number of biochemical and physiological effects, including the inhibition of COX-2 and PGE2 production, the reduction of inflammation and pain, and the inhibition of cancer cell growth and proliferation. It has also been found to have a low toxicity profile, making it a safe candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain conditions. However, one of the limitations of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Direcciones Futuras
There are a number of future directions for the study of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, including further investigation into its potential therapeutic applications in pain management and cancer treatment. Other potential areas of study include the development of more effective administration methods and the investigation of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide's effects on other inflammatory mediators. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide in humans, as well as its potential interactions with other drugs.
Métodos De Síntesis
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylpyrazole, followed by the addition of ammonia and subsequent reaction with dimethylformamide. The final product is obtained through recrystallization in ethanol.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth and proliferation of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-9(2)16(15-8)12(17)14-11-6-4-3-5-10(11)13/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNFBWYBNPZVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)

![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)